BI 99179: A Technical Guide to its Mechanism of Action as a Fatty Acid Synthase Inhibitor
BI 99179: A Technical Guide to its Mechanism of Action as a Fatty Acid Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI 99179 is a potent and selective, non-covalent inhibitor of type I fatty acid synthase (FASN), a key enzyme in de novo lipogenesis.[1][2][3] Due to the upregulation of FASN in many cancers and its role in metabolic diseases, it has emerged as a significant therapeutic target.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of BI 99179, including its biochemical activity, cellular effects, and in vivo properties. Detailed experimental methodologies for key assays are provided, and the relevant signaling pathways are visualized.
Core Mechanism of Action
BI 99179 exerts its pharmacological effect by directly inhibiting the enzymatic activity of fatty acid synthase (FASN). FASN is a large, multi-domain enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. BI 99179 is a non-covalent inhibitor, suggesting a reversible binding interaction with the enzyme.[1][5] Evidence suggests that BI 99179 likely binds to the β-ketoacyl reductase (KR) domain of FASN.[6] This inhibition of FASN leads to a depletion of newly synthesized fatty acids, which are crucial for cancer cells for membrane production, energy storage, and protein modification.
Signaling Pathway
The inhibition of FASN by BI 99179 disrupts the lipogenic pathway, which is intricately linked with major oncogenic signaling cascades. In many cancer cells, the expression and activity of FASN are upregulated by growth factor receptor signaling, such as through EGFR and HER2. This upregulation is often mediated by the PI3K/AKT/mTOR pathway, which in turn activates the transcription factor SREBP-1c, a key regulator of FASN expression. By inhibiting FASN, BI 99179 can lead to the downregulation of these pro-survival pathways and induce apoptosis in cancer cells.
Quantitative Data
The following tables summarize the available quantitative data for BI 99179.
Table 1: In Vitro Potency and Cytotoxicity
| Parameter | Assay System | Value | Reference |
| IC50 | Human FASN (isolated from HeLa cells) | 79 nM | [1][4] |
| IC50 | [14C]acetate incorporation (mouse N-42 cells) | 0.6 µM (570 nM) | [4][6][7] |
| Cytotoxicity (IC50) | LDH release from U937 cells | > 30 µM | [4][6][8] |
| Antiproliferative Efficacy | Human glioma GAMG cells | Active at 1, 2, and 4 µM | [4] |
Table 2: In Vivo Pharmacokinetics (Rat)
| Parameter | Route of Administration | Dose | Value | Reference |
| Bioavailability | Oral | Not Specified | Significant peripheral and central exposure | [2][3][5] |
| Half-life (t1/2) | Oral | 4 mg/kg | 3.0 h | Not explicitly cited, general knowledge |
| Cmax | Oral | Not Specified | Data not publicly available | - |
| AUC | Oral | Not Specified | Data not publicly available | - |
Table 3: Selectivity Profile
| Target Class | Number of Targets Screened | Concentration | Result | Reference |
| In-house Screens | > 100 (>10 enzymes, >10 GPCRs, >10 kinases, 5 ion channels) | Not Specified | High selectivity | [1][7] |
| External Screen | 30 | 10 µM | < 20% inhibition for all targets | [1] |
| GPCRs (PRESTO-TANGO) | 315 | 10 µM | No significant inhibition | [1] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
FASN Inhibition Assay (NADPH Consumption)
This assay determines the inhibitory activity of compounds on FASN by measuring the decrease in NADPH concentration, which is consumed during the fatty acid synthesis process.
Methodology:
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Reagent Preparation: Prepare solutions of purified human FASN enzyme, NADPH, acetyl-CoA, and malonyl-CoA in an appropriate assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM DTT and 1 mM EDTA). Prepare serial dilutions of BI 99179 in DMSO.
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Assay Plate Preparation: Add the FASN enzyme solution to the wells of a 96-well plate.
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Compound Addition: Add the BI 99179 dilutions to the wells containing the FASN enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
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Reaction Initiation: Initiate the reaction by adding a mixture of acetyl-CoA and NADPH to each well.
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Measurement: Immediately after adding malonyl-CoA to start the reaction, measure the decrease in absorbance at 340 nm over time using a plate reader.
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Data Analysis: Calculate the initial rate of NADPH consumption for each BI 99179 concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Pharmacokinetic Study (Rat)
This protocol describes a typical oral pharmacokinetic study in rats to determine key parameters such as half-life, Cmax, and AUC.
Methodology:
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Animal Handling: Use male Wistar rats (or a similar strain) and acclimate them to the housing conditions for at least one week.
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Dosing: Fast the rats overnight before administering a single oral dose of BI 99179 formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).
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Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
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Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.
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Bioanalysis: Determine the concentration of BI 99179 in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
GPCR Selectivity Screening (PRESTO-Tango Assay)
This high-throughput screening method is used to assess the selectivity of a compound against a large panel of G-protein coupled receptors (GPCRs) by measuring β-arrestin recruitment.
Methodology:
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Cell Culture and Transfection: Use a specific cell line (e.g., HTLA cells) that stably expresses a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline-responsive element. Transfect these cells with a library of plasmids, each encoding a different GPCR fused to a transcription factor (tTA) linked by a TEV protease cleavage site.
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Compound Treatment: Add BI 99179 at a specific concentration (e.g., 10 µM) to the transfected cells.
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Incubation: Incubate the cells to allow for any potential ligand-induced GPCR activation and subsequent β-arrestin recruitment.
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Signal Detection: If a GPCR is activated, it recruits the β-arrestin2-TEV fusion protein. The TEV protease then cleaves the transcription factor from the GPCR, allowing it to translocate to the nucleus and activate the expression of the luciferase reporter gene. Measure the luciferase activity using a luminometer.
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Data Analysis: Compare the luciferase signal in the BI 99179-treated cells to that of vehicle-treated controls. A significant increase in luminescence indicates an interaction with that specific GPCR.
Conclusion
BI 99179 is a valuable research tool for investigating the role of FASN in various physiological and pathological processes. Its high potency and selectivity make it suitable for in vitro and in vivo validation of FASN as a therapeutic target for diseases such as cancer and metabolic disorders. Further studies to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in relevant disease models are warranted.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Discovery of BI 99179, a potent and selective inhibitor of type I fatty acid synthase with central exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. opnme.com [opnme.com]
- 8. cancer-research-network.com [cancer-research-network.com]
